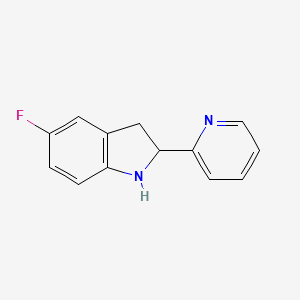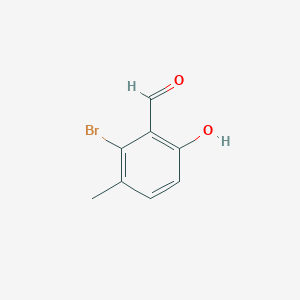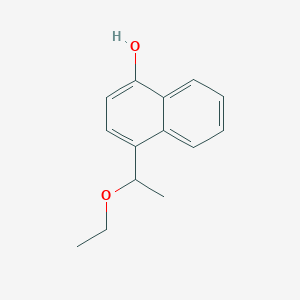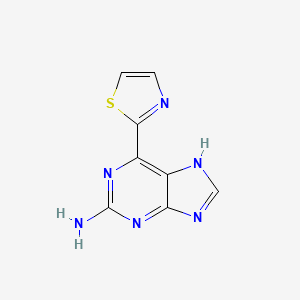
4-Bromo-1-(trimethylsilyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and trimethylsilyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole typically involves the bromination of 1-(trimethylsilyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-Bromo-1-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base, such as potassium phosphate (K3PO4), in solvents like toluene or ethanol.
Reduction Reactions: Conducted using hydrogen gas and a palladium catalyst in an inert solvent like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or aryl-alkyl pyrazoles.
Reduction Reactions: The major product is 1-(trimethylsilyl)-1H-pyrazole.
科学的研究の応用
4-Bromo-1-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Explored for its use in the synthesis of novel materials with unique properties.
Catalysis: Studied for its potential role as a ligand in catalytic reactions.
作用機序
The mechanism of action of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyrazole ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-(trimethylsilyl)-1H-indole
Uniqueness
4-Bromo-1-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both bromine and trimethylsilyl groups on the pyrazole ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various synthetic applications.
特性
CAS番号 |
189332-04-5 |
|---|---|
分子式 |
C6H11BrN2Si |
分子量 |
219.15 g/mol |
IUPAC名 |
(4-bromopyrazol-1-yl)-trimethylsilane |
InChI |
InChI=1S/C6H11BrN2Si/c1-10(2,3)9-5-6(7)4-8-9/h4-5H,1-3H3 |
InChIキー |
SUTUNURRCQYSQO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C=C(C=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)








![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)


